molecular formula C13H20N2O4 B1421142 (Mesitylmethylene)malonic acid diammoniate CAS No. 1185303-00-7

(Mesitylmethylene)malonic acid diammoniate

Cat. No.: B1421142
CAS No.: 1185303-00-7
M. Wt: 268.31 g/mol
InChI Key: DAUCMXFYYAAXRG-UHFFFAOYSA-N
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Description

(Mesitylmethylene)malonic acid diammoniate is a chemical compound with the molecular formula C₁₃H₂₀N₂O₄ and a molecular weight of 268.32 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a mesityl group attached to a malonic acid backbone.

Biochemical Analysis

Biochemical Properties

(Mesitylmethylene)malonic acid diammoniate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving malonic acid derivatives, which are essential in metabolic pathways . The interactions of this compound with enzymes such as oxaloacetate decarboxylase and malonic semialdehyde dehydrogenase are particularly noteworthy . These interactions facilitate the conversion of oxaloacetate to malonic semialdehyde and subsequently to malonic acid, highlighting the compound’s role in metabolic processes .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that regulate cellular responses to external stimuli . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activity .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, influencing their activity and thereby affecting metabolic pathways . For instance, this compound can inhibit or activate enzymes involved in the synthesis of malonic acid derivatives, leading to alterations in metabolic flux . These molecular interactions are critical for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, highlighting the importance of temporal effects in experimental studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biochemical effects . Beyond this range, the compound can cause cellular toxicity and other adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the synthesis and degradation of malonic acid derivatives . The compound’s role in these pathways includes influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of this compound affects its biochemical activity and overall impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Mesitylmethylene)malonic acid diammoniate typically involves the alkylation of a malonic ester with mesityl bromide, followed by hydrolysis and ammoniation. The general steps are as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (Mesitylmethylene)malonic acid diammoniate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Mesitylmethylene)malonic acid diammoniate has several applications in scientific research, including:

Comparison with Similar Compounds

    Malonic acid: A simpler analog without the mesityl group, used in similar organic reactions.

    Methylmalonic acid: Contains a methyl group instead of a mesityl group, used in metabolic studies.

    Ethylmalonic acid: Contains an ethyl group, used in organic synthesis.

Uniqueness: (Mesitylmethylene)malonic acid diammoniate is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable reagent in organic synthesis and research applications, offering different reactivity patterns compared to its simpler analogs .

Properties

IUPAC Name

azane;2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4.2H3N/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17;;/h4-6H,1-3H3,(H,14,15)(H,16,17);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUCMXFYYAAXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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